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Compound of Interest

Compound Name: Bromo-PEG5-alcohol

Cat. No.: B606400

For immediate use by researchers, scientists, and drug development professionals, this in-
depth technical guide provides a detailed overview of Bromo-PEG5-alcohol, a versatile
heterobifunctional linker crucial in the development of targeted therapeutics, particularly
Proteolysis Targeting Chimeras (PROTACS).

This guide compiles essential chemical information, representative experimental protocols, and
key applications of Bromo-PEG5-alcohol, presenting a valuable resource for its utilization in
drug discovery and bioconjugation.

Core Chemical Information

Bromo-PEG5-alcohol, identified by the CAS number 957205-14-0, is a polyethylene glycol
(PEG)-based linker.[1][2] Its structure features a five-unit PEG chain that imparts hydrophilicity,
enhancing the solubility of the molecules it connects.[2][3] One terminus of the linker is
functionalized with a bromine atom, an excellent leaving group for nucleophilic substitution
reactions, while the other end presents a hydroxyl group available for further chemical
modification.[3]

Chemical and Physical Properties

A summary of the key quantitative data for Bromo-PEG5-alcohol is presented in the table
below for easy reference and comparison.
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Property Value Source(s)
CAS Number 957205-14-0

Molecular Formula C10H21BroO5

Molecular Weight ~301.17 g/mol

Appearance Colorless to light yellow liquid

Purity Typically =95% or =298%

Solubility Soluble in DCM

(Dichloromethane)

Storage Conditions -20°C for long-term storage

IUPAC and Other Identifiers

o |[UPAC Name: 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethanol

e Common Synonyms: Br-PEG5-OH, 14-Bromo-3,6,9,12-tetraoxatetradecan-1-ol

Applications in Research and Drug Development

The primary application of Bromo-PEG5-alcohol lies in its role as a heterobifunctional linker in
the synthesis of PROTACs. PROTACSs are novel therapeutic modalities that leverage the cell's
own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.

The structure of Bromo-PEG5-alcohol is ideally suited for this purpose. The terminal hydroxyl
group can be derivatized to connect to a ligand that binds to an E3 ubiquitin ligase. The bromo-
terminus allows for the attachment of a ligand that targets a specific protein of interest for
degradation. The PEGS5 spacer offers an optimal length and flexibility to facilitate the formation
of a productive ternary complex between the target protein and the E3 ligase, a critical step for
successful protein degradation.

Beyond PROTACSs, the dual functionality of Bromo-PEG5-alcohol makes it a valuable tool in
other areas of bioconjugation and drug delivery. The bromide can react with nucleophiles such
as thiols, commonly found in proteins (cysteine residues), to form stable thioether bonds. The
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hydroxyl group can be modified to introduce other functionalities, enabling the linkage of
various molecules, including fluorophores, biotin, or other small molecule drugs.

Experimental Protocols

While specific, detailed protocols for the synthesis and purification of Bromo-PEG5-alcohol
are not readily available in the public domain, a general understanding of the synthesis of
similar halo-PEG-alcohols can be inferred. The synthesis would likely involve the reaction of a
protected pentaethylene glycol with a brominating agent, followed by deprotection of the
terminal hydroxyl group.

The following are representative protocols for the application of Bromo-PEG5-alcohol in
bioconjugation and PROTAC synthesis, adapted from general procedures for similar reagents.

Representative Protocol for Thiol-Alkylation of a Protein

This protocol describes a general method for conjugating Bromo-PEG5-alcohol to a cysteine
residue on a target protein.

Materials:

Target protein with an accessible cysteine residue

» Bromo-PEG5-alcohol

» Reaction Buffer. Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
e Reducing agent (e.g., TCEP, DTT) if the cysteine is in a disulfide bond

e Quenching reagent (e.g., L-cysteine or 3-mercaptoethanol)
 Purification system (e.g., size-exclusion chromatography or dialysis)

e Analytical instruments (e.g., SDS-PAGE, mass spectrometry)

Methodology:
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Protein Preparation: If necessary, reduce any disulfide bonds in the protein by incubating
with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the
excess reducing agent using a desalting column.

Conjugation Reaction: Dissolve the protein in the reaction buffer to a final concentration of 1-
5 mg/mL. Add a 10- to 20-fold molar excess of Bromo-PEG5-alcohol (dissolved in a
minimal amount of a compatible organic solvent like DMSO if necessary).

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C
overnight. The optimal reaction time should be determined empirically.

Quenching: Add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine) to react
with any unreacted Bromo-PEG5-alcohol. Incubate for 30 minutes.

Purification: Purify the PEGylated protein conjugate from unreacted reagents and byproducts
using size-exclusion chromatography or extensive dialysis against PBS.

Analysis: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular
weight and by mass spectrometry to determine the degree of PEGylation.

Representative Protocol for PROTAC Synthesis using
Bromo-PEG5-alcohol

This protocol outlines a convergent synthetic strategy for a PROTAC, where Bromo-PEG5-

alcohol is used to link a target protein ligand and an E3 ligase ligand.

Materials:

Target protein ligand with a nucleophilic handle (e.g., a thiol or an amine)

E3 ligase ligand with a functional group for attachment to the hydroxyl end of the linker (e.g.,
a carboxylic acid)

Bromo-PEG5-alcohol

Coupling agents (e.g., HATU, EDC/NHS)
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Bases (e.g., DIPEA)

Solvents (e.g., DMF, DMSO)

Purification system (e.g., preparative HPLC)

Analytical instruments (e.g., LC-MS, NMR)

Methodology:

Step 1: Functionalization of the E3 Ligase Ligand with the Linker

Dissolve the E3 ligase ligand (containing a carboxylic acid) in DMF.

Add a coupling agent such as HATU and a base like DIPEA.

Add Bromo-PEG5-alcohol to the reaction mixture.

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

Upon completion, purify the E3 ligase ligand-linker conjugate by preparative HPLC.

Step 2: Coupling of the Target Protein Ligand to the E3 Ligase Ligand-Linker Conjugate

Dissolve the purified E3 ligase ligand-linker conjugate in a suitable solvent like DMF.

e Add the target protein ligand (containing a nucleophilic group like a thiol or amine).

e Add a base such as DIPEA or potassium carbonate to facilitate the nucleophilic substitution
reaction with the bromide.

 Stir the reaction at room temperature or with gentle heating (e.g., 50°C) until completion, as
monitored by LC-MS.

 Purify the final PROTAC molecule by preparative HPLC.

o Characterize the final product by high-resolution mass spectrometry and NMR to confirm its
identity and purity.
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Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule
utilizing Bromo-PEG5-alcohol as the linker.
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Caption: A generalized workflow for the convergent synthesis of a PROTAC.

Safety and Handling

Bromo-PEG5-alcohol is intended for laboratory research use only. Based on available safety
data for similar compounds, it may cause skin irritation (H315), serious eye irritation (H319),
and respiratory irritation (H335). Standard laboratory safety precautions should be observed
when handling this reagent. This includes wearing personal protective equipment such as
gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a
fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by
the supplier.

Conclusion
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Bromo-PEG5-alcohol is a valuable and versatile chemical tool for researchers in drug
discovery and chemical biology. Its well-defined structure, featuring a hydrophilic PEG spacer
and two distinct reactive handles, makes it particularly well-suited for the construction of
PROTACSs and other bioconjugates. This guide provides a foundational understanding of its
chemical properties, applications, and representative experimental procedures to facilitate its
effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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